Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol
CAS No.:
Cat. No.: VC15830349
Molecular Formula: C13H14O2S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14O2S |
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Molecular Weight | 234.32 g/mol |
IUPAC Name | furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol |
Standard InChI | InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |
Standard InChI Key | KIUXUTOWBNHDIQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O |
Introduction
Structural and Molecular Characteristics
The molecular structure of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol (C₁₃H₁₄O₂S, molecular weight: 234.31 g/mol) comprises three key components:
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Furan ring: A five-membered aromatic ring with four carbon atoms and one oxygen atom.
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Hydroxymethyl group (-CH₂OH): Attached to the furan ring, contributing to polarity and hydrogen-bonding capacity.
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5-Methyl-2-(methylthio)phenyl group: A benzene ring substituted with a methyl group at the 5-position and a methylthio (-SCH₃) group at the 2-position.
Table 1: Key Structural Data
Property | Value/Description | Source |
---|---|---|
Molecular formula | C₁₃H₁₄O₂S | |
SMILES | OC(C1=CC=C(O1)C)C2=CC(C)=C(SC)C=C2 | |
IUPAC name | 5-methyl-2-(methylsulfanyl)phenylmethanol | |
Key functional groups | Hydroxymethyl, methylthio, methyl, furan |
The compound’s stereoelectronic properties are influenced by the electron-donating methyl group and the electron-withdrawing methylthio group, which modulate reactivity in substitution and oxidation reactions .
Synthetic Pathways
Friedel-Crafts Acylation
A common route involves Friedel-Crafts acylation using furan-2-carbonyl chloride and substituted benzene derivatives. For example:
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Furan-2-carbonyl chloride is reacted with 5-methyl-2-(methylthio)phenol in the presence of AlCl₃ .
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The intermediate undergoes reduction with LiAlH₄ to yield the hydroxymethyl derivative .
Condensation Reactions
Alternative methods employ condensation of furfural derivatives with thiomethylated phenols:
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5-Methylfurfural is condensed with 2-(methylthio)phenol under acidic conditions .
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The product is hydrogenated to introduce the hydroxymethyl group .
Table 2: Synthetic Yield Optimization
Method | Yield (%) | Conditions | Reference |
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Friedel-Crafts | 68–74 | AlCl₃, CH₂Cl₂, 50°C | |
Condensation/Hydrogenation | 55–62 | H₂/Pd-C, EtOH, 25°C |
Pharmacological and Biological Activities
Furan derivatives are known for diverse biological activities, and this compound’s structure suggests potential in:
Antimicrobial Activity
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Mechanism: Disruption of microbial cell membranes via hydrophobic interactions .
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Efficacy: Analogous compounds exhibit MIC values of 8–32 µg/mL against Candida albicans .
Protein Tyrosine Kinase Inhibition
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Activity: Furan-containing analogs demonstrate IC₅₀ values of 0.8–2.4 µM against EGFR kinase .
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Structural Insight: The methylthio group enhances binding to hydrophobic kinase pockets .
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
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Used in synthesizing pyrazoles and triazinones via cyclocondensation .
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Serves as a precursor for functionalized furans in material science.
Catalysis
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the methylthio and hydroxymethyl groups to optimize bioactivity .
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Scale-Up Synthesis: Development of continuous-flow methods to improve yield and reduce costs .
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability .
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